TIQ-A
概述
描述
噻吩并[2,3-c]异喹啉-5(4H)-酮,通常被称为 TIQ-A,是一种已知通过抑制聚(ADP-核糖)聚合酶 1 (PARP1) 作为抗缺血剂的化合物。 该化合物已在各种体内模型中研究其疗效,证明其作为化学探针研究 PARP1 抑制后果的潜力 .
科学研究应用
噻吩并[2,3-c]异喹啉-5(4H)-酮因其作为聚腺苷二磷酸核糖基转移酶 PARP1 抑制剂的潜力而被用于科学研究。 噻吩并[2,3-c]异喹啉-5(4H)-酮的骨架已被用于通过结构引导设计和活性分析开发针对人单腺苷二磷酸核糖基转移酶的抑制剂 . 该化合物也已被用作有机太阳能电池中供体-受体型半导体材料的受体单元,其中基于该材料的器件表现出优异的功率转换效率 .
准备方法
化学反应分析
噻吩并[2,3-c]异喹啉-5(4H)-酮会发生多种化学反应,包括氧化、还原和取代反应。 该化合物已采用铃木-宫浦交叉偶联合成,该反应涉及在钯催化剂存在下芳基卤化物与硼酸的反应 . 这些反应形成的主要产物包括取代的噻吩并[2,3-c]异喹啉-5(4H)-酮 .
作用机制
噻吩并[2,3-c]异喹啉-5(4H)-酮的作用机制涉及抑制聚(ADP-核糖)聚合酶 1 (PARP1)。PARP1 参与通过碱基切除修复途径修复 DNA 单链断裂。 噻吩并[2,3-c]异喹啉-5(4H)-酮抑制 PARP1 导致 DNA 链断裂积累,促进基因组不稳定和细胞凋亡 . 该化合物还抑制 PARP 家族的其他酶,可能限制其可用性 .
相似化合物的比较
噻吩并[2,3-c]异喹啉-5(4H)-酮类似于噻吩并[3,2-c]异喹啉-5(4H)-酮,后者已被用作有机太阳能电池中供体-受体型半导体材料的受体单元 . 这两种化合物具有相似的分子骨架,并因其作为 PARP 抑制剂的潜力而被研究。 噻吩并[2,3-c]异喹啉-5(4H)-酮具有更广泛的抑制谱,表明其作为特定 PARP 酶抑制剂开发的骨架的潜在用途 .
参考文献
属性
IUPAC Name |
4H-thieno[2,3-c]isoquinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJVOLSLAFIXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432530 | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420849-22-5 | |
Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIQ-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TIQ-A?
A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []
Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?
A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []
Q3: Can this compound influence the immune response in allergic airway inflammation?
A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []
Q6: How do structural modifications to the this compound scaffold affect its activity?
A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.
Q7: Can you give an example of a this compound analog with improved potency?
A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []
Q8: What strategies are employed to synthesize this compound and its derivatives?
A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []
Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?
A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []
Q10: Has this compound demonstrated efficacy in models of atherosclerosis?
A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []
Q11: Are there any known resistance mechanisms to this compound?
A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.
Q12: What are the potential applications of this compound beyond its neuroprotective effects?
A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。